molecular formula C33H18F6IrN3 B2384635 Ir(dFppy)<SUB>3</SUB> CAS No. 387859-70-3

Ir(dFppy)3

Cat. No. B2384635
M. Wt: 762.735
InChI Key: GFSFWLGQTIKUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ir(dFppy)<SUB>3</SUB> is a photocatalyst that readily facilitates the decarboxylative arylation of α amino acids using visible light .


Synthesis Analysis

The synthesis of Ir(dFppy)<SUB>3</SUB> involves a C–F bond activation reaction of a chloro-bridged iridium (III) dimer in the presence of sodium methoxide . The empirical formula is C33H18F6IrN3 and the molecular weight is 762.72 .


Molecular Structure Analysis

The molecular structure of Ir(dFppy)<SUB>3</SUB> is complex and involves the coordination of iridium with three dFppy ligands . The SMILES string for this compound is FC1=CC([Ir]C2=C(C3=NC=CC=C3)C(F)=CC(F)=C2)=C(C4=NC=CC=C4)C(F)=C1.FC5=CC(F)=CC=C5C6=NC=CC=C6 .


Chemical Reactions Analysis

Ir(dFppy)<SUB>3</SUB> has been used in various chemical reactions. It facilitates the decarboxylative arylation of α amino acids using visible light . It has also been used in the light-driven CO2 reduction , and in the annulation-alkynylation of alkenes reaction .


Physical And Chemical Properties Analysis

Ir(dFppy)<SUB>3</SUB> is a powder or crystal with a melting point of 401°C . It has a high triplet state energy and its excited state redox potentials are comparatively diminished when compared to Ir(ppy)<SUB>3</SUB> .

Scientific Research Applications

Optoelectronic Device Applications Ir(dFppy)₃ and its derivatives have been extensively researched for their potential applications in optoelectronic devices. Novel tricyclometalated heteroleptic iridium complexes, like Ir(dfbpy)₂(pt) and Ir(dfbpy)₂(dfppy), show promising attributes as blue phosphors in optoelectronic devices. These complexes emit strong blue phosphorescence with high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) (Yao, Liu, Mei, & Dong, 2017).

Electroluminescence in OLEDs Iridium complexes incorporating dfppy as the main cyclometalating ligand have been developed for use as blue phosphors in OLEDs. Their spectroscopic behavior is closely correlated with the ligand properties, and these complexes have demonstrated high efficiency in simple-structure phosphorescence OLEDs (Yao, Liu, Wang, Mei, & Dong, 2019).

Phosphorescent Sensor Applications A phosphorescent zinc sensor based on an Ir(III) complex bearing dfppy cyclometalating ligands has been constructed. This sensor demonstrates the ability to detect zinc ions in a reversible and selective manner in buffered solutions and has been applied to image biological free zinc ions in live cells (You, Lee, Kim, Ohkubo, Chae, Fukuzumi, Jhon, Nam, & Lippard, 2011).

Luminescence and Photocatalytic Activity Research on cyclometalated Ir(III) complexes like Ir(dfppy)₂(pidpyH) reveals their ability for acid/base-induced structural transformation and luminescence switching. These complexes have shown potential in photocatalytic activities, particularly in the reduction of water to hydrogen (Gao, Fan, Yu, & Cao, 2017).

Electrogenerated Chemiluminescence (ECL) The iridium complex (dfppy)₂Ir(PyBiz) exhibits intense green electrogenerated chemiluminescence, indicating its potential use in multichannel analytical applications. This property makes it a promising candidate for developing ECL luminophores with multiple wavelength emissions (Gao, Xia, Zhang, Zhao, Wang, An, & Qi, 2015).

Safety And Hazards

Ir(dFppy)<SUB>3</SUB> is classified as a combustible solid . It does not contain any components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

Future Directions

Future research could explore the use of Ir(dFppy)<SUB>3</SUB> in other chemical reactions and its potential applications in various fields . The influence of deuterium on non-radiative deactivation processes could also be investigated .

properties

CAS RN

387859-70-3

Product Name

Ir(dFppy)3

Molecular Formula

C33H18F6IrN3

Molecular Weight

762.735

InChI

InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;

InChI Key

GFSFWLGQTIKUOK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.